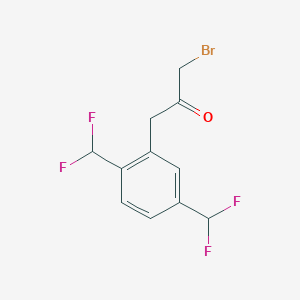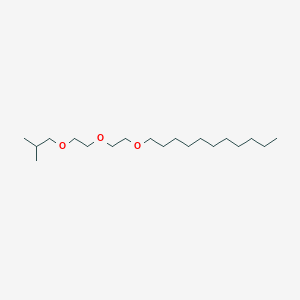![molecular formula C24H25NO2S B14075287 (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid CAS No. 526210-75-3](/img/structure/B14075287.png)
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid is a complex organic compound with a unique structure that includes a methylamino group and a triphenylmethylsulfanyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid typically involves multiple steps, starting with the preparation of the butanoic acid backbone. One common method involves the use of a condensation reaction between a suitable butanoic acid derivative and a methylamine source. The triphenylmethylsulfanyl group is then introduced through a nucleophilic substitution reaction, where a triphenylmethylsulfanyl chloride reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of high-efficiency catalysts can be employed to enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the triphenylmethylsulfanyl group can provide steric hindrance or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(methylamino)-4-[(phenylmethyl)sulfanyl]butanoic acid: Similar structure but with a phenylmethyl group instead of a triphenylmethyl group.
(2R)-2-(ethylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid: Similar structure but with an ethylamino group instead of a methylamino group.
(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]pentanoic acid: Similar structure but with a pentanoic acid backbone instead of a butanoic acid backbone.
Uniqueness
The uniqueness of (2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid lies in its specific combination of functional groups and stereochemistry. The presence of the triphenylmethylsulfanyl group provides unique steric and electronic properties, while the (2R) configuration ensures specific interactions with chiral environments.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
526210-75-3 |
|---|---|
Formule moléculaire |
C24H25NO2S |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
(2R)-2-(methylamino)-4-tritylsulfanylbutanoic acid |
InChI |
InChI=1S/C24H25NO2S/c1-25-22(23(26)27)17-18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3,(H,26,27)/t22-/m1/s1 |
Clé InChI |
BHJMNKVGDZETBS-JOCHJYFZSA-N |
SMILES isomérique |
CN[C@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
SMILES canonique |
CNC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)











